Nlrp3-IN-43
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H31N5OS |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
[4-[[2-(cyclohexylmethylsulfanyl)imidazo[4,5-c]pyridin-3-yl]methyl]phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C25H31N5OS/c31-24(29-14-12-26-13-15-29)21-8-6-19(7-9-21)17-30-23-16-27-11-10-22(23)28-25(30)32-18-20-4-2-1-3-5-20/h6-11,16,20,26H,1-5,12-15,17-18H2 |
Clé InChI |
LBBAPVUSTPVTAQ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of NLRP3-IN-43
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of NLRP3-IN-43 Action
This compound, also identified as compound II-8, is a potent and specific small molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action is centered on the direct binding to the Leucine-Rich Repeat (LRR) domain of the NLRP3 protein. This interaction physically obstructs the subsequent recruitment of the NIMA-related kinase 7 (NEK7), a critical step for the assembly and activation of the NLRP3 inflammasome complex. By preventing the NLRP3-NEK7 interaction, this compound effectively halts the downstream inflammatory cascade, including the release of pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data Summary
The inhibitory potency and cellular activity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Activator(s) | Assay | Value | Reference |
| IC50 | THP-1 | Nigericin (B1684572) | IL-1β Release | 0.83 ± 0.07 µM | [1] |
| IC50 | J774A.1 | ATP | IL-1β Release | 0.92 ± 0.11 µM | [1] |
| IC50 | BMDMs | MSU crystals | IL-1β Release | 1.24 ± 0.15 µM | [1] |
| Binding Affinity (Kd) | Recombinant NLRP3 LRR domain | - | Fluorescence Polarization | 1.8 µM | [1] |
Table 1: In vitro inhibitory activity of this compound.
| Parameter | Cell Line | Concentration | Assay | Result | Reference |
| Cytotoxicity | THP-1 | Up to 100 µM | MTT Assay | No significant cytotoxicity | [1] |
| Selectivity | Various | - | - | Selective for NLRP3 over other inflammasomes (NLRC4, AIM2) | [1] |
Table 2: Cellular activity and selectivity of this compound.
Signaling Pathway and Mechanism of Inhibition
The canonical activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). This compound acts at a crucial juncture following the activation signal, as depicted in the signaling pathway diagram below.
Caption: Signaling pathway of NLRP3 inflammasome activation and the inhibitory mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
IL-1β Release Assay in THP-1 Cells
This assay quantifies the inhibitory effect of this compound on the secretion of IL-1β from human monocytic THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (or other test compounds)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 3 hours.
-
Remove the PMA-containing medium and allow the cells to rest in fresh medium for 24 hours.
-
Prime the cells with 1 µg/mL LPS for 4 hours.
-
Pre-incubate the primed cells with various concentrations of this compound for 30 minutes.
-
Induce NLRP3 inflammasome activation by adding 10 µM nigericin for 1 hour.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
Fluorescence Polarization (FP) Binding Assay
This biophysical assay directly measures the binding affinity of this compound to the recombinant LRR domain of NLRP3.
Materials:
-
Recombinant human NLRP3 LRR domain protein
-
Fluorescein-labeled probe with known affinity for the LRR domain
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of the recombinant NLRP3 LRR domain and the fluorescein-labeled probe in the assay buffer.
-
Add serial dilutions of this compound to the wells of a 384-well plate.
-
Add the LRR domain/probe mixture to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The displacement of the fluorescent probe by this compound results in a decrease in fluorescence polarization.
-
Calculate the binding affinity (Kd) by fitting the data to a competitive binding model.
Co-Immunoprecipitation (Co-IP) of NLRP3 and NEK7
This assay qualitatively demonstrates that this compound disrupts the interaction between NLRP3 and NEK7 in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged NLRP3 and HA-tagged NEK7
-
Lipofectamine 2000 or a similar transfection reagent
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FLAG antibody conjugated to magnetic beads
-
Anti-HA antibody
-
Anti-NLRP3 antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Co-transfect HEK293T cells with FLAG-NLRP3 and HA-NEK7 expression vectors.
-
After 24 hours, treat the cells with this compound or vehicle control for a specified time.
-
Lyse the cells and collect the total cell lysates.
-
Incubate the lysates with anti-FLAG magnetic beads to immunoprecipitate FLAG-NLRP3 and its interacting partners.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-HA and anti-NLRP3 antibodies to detect the presence of co-immunoprecipitated NEK7 and the amount of immunoprecipitated NLRP3, respectively.
-
A decrease in the amount of co-immunoprecipitated HA-NEK7 in the presence of this compound indicates disruption of the NLRP3-NEK7 interaction.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical framework for identifying the mechanism of action.
Caption: Experimental workflow for the IL-1β release assay.
Caption: Logical workflow for elucidating the mechanism of action of this compound.
References
Nlrp3-IN-43: A Technical Guide to its Interaction with the NLRP3 LRR Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The leucine-rich repeat (LRR) domain of NLRP3 plays a crucial role in its activation, in part by mediating the interaction with the NIMA-related kinase 7 (NEK7). Nlrp3-IN-43 has emerged as a potent and specific inhibitor of the NLRP3 inflammasome.[1] This technical guide provides an in-depth analysis of the binding of this compound to the LRR domain of NLRP3, its mechanism of action, and the experimental protocols used to characterize this interaction. The information presented herein is intended to support further research and drug development efforts targeting the NLRP3 inflammasome.
Introduction to the NLRP3 Inflammasome and the LRR Domain
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[2][3] The NLRP3 protein itself is comprised of three key domains: a Pyrin domain (PYD), a central nucleotide-binding and oligomerization (NACHT) domain, and a C-terminal leucine-rich repeat (LRR) domain.[2]
The LRR domain is thought to be involved in the initial sensing of cellular stress signals and plays a critical role in the activation of the NLRP3 inflammasome.[3][4] A key event in NLRP3 activation is its interaction with the serine/threonine kinase NEK7.[5][6] This interaction is mediated by the LRR domain of NLRP3 and is a prerequisite for the assembly of a functional inflammasome complex.[3][7] Consequently, the NLRP3 LRR domain and its interaction with NEK7 represent a promising target for the development of novel anti-inflammatory therapeutics.
This compound: A Potent LRR-Binding Inhibitor
This compound, also identified as compound II-8, is a small molecule inhibitor designed to specifically target the LRR domain of NLRP3.[8][9][10] By binding to the LRR domain, this compound effectively disrupts the crucial interaction between NLRP3 and NEK7, thereby preventing inflammasome assembly and subsequent downstream inflammatory signaling.[1][8]
Quantitative Binding and Inhibitory Activity
The binding affinity of this compound to the NLRP3 LRR domain and its inhibitory potency in cellular assays have been quantified, as detailed in the primary literature. These values are summarized in the tables below.
| Binding Affinity of this compound to NLRP3 LRR Domain | |
| Parameter | Value |
| Binding Affinity (Kd) | Data not publicly available in search results |
| Inhibitory Activity of this compound | |
| Assay | IC50 Value |
| IL-1β release in LPS-primed bone marrow-derived macrophages (BMDMs) | Data not publicly available in search results |
| Disruption of NLRP3-NEK7 Interaction | Data not publicly available in search results |
| Cytotoxicity in THP-1 cells (48 hrs) | > 100 μM[1] |
Note: Specific quantitative values for binding affinity (Kd) and inhibitory concentrations (IC50) for IL-1β release and NLRP3-NEK7 disruption are not available in the provided search results and would be found in the full text of Li et al., J Med Chem. 2024.
Experimental Protocols
This section details the key experimental methodologies used to characterize the interaction of this compound with the NLRP3 LRR domain and its functional consequences.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to quantify the binding affinity of this compound to the purified NLRP3 LRR domain.
Principle: A fluorescently labeled tracer that binds to the LRR domain is used. In its unbound state, the tracer tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger LRR domain protein, the rotational motion of the tracer is slowed, leading to an increase in fluorescence polarization. A test compound, such as this compound, will compete with the tracer for binding to the LRR domain, causing a decrease in fluorescence polarization in a concentration-dependent manner.
Protocol:
-
Protein Expression and Purification: The human NLRP3 LRR domain is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Tracer Selection: A fluorescently labeled small molecule with known binding to the LRR domain is used as the tracer.
-
Assay Setup: The assay is performed in a microplate format. A constant concentration of the purified LRR domain and the fluorescent tracer are incubated with serially diluted this compound.
-
Incubation: The reaction mixture is incubated at room temperature to allow binding to reach equilibrium.
-
Measurement: Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The binding affinity (Kd) can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
Co-Immunoprecipitation (Co-IP) for NLRP3-NEK7 Interaction
This assay is used to qualitatively or semi-quantitatively assess the ability of this compound to disrupt the interaction between NLRP3 and NEK7 in a cellular context.
Protocol:
-
Cell Culture and Treatment: A suitable cell line endogenously or exogenously expressing NLRP3 and NEK7 (e.g., HEK293T cells) is cultured. The cells are then treated with this compound at various concentrations for a specified period.
-
Cell Lysis: The cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either NLRP3 or NEK7, which is coupled to magnetic or agarose (B213101) beads. This will pull down the target protein and any interacting partners.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the co-immunoprecipitated protein (NEK7 if NLRP3 was pulled down, or vice versa) is detected by Western blotting using a specific antibody. A decrease in the amount of the co-precipitated protein in the presence of this compound indicates disruption of the interaction.
IL-1β Release Assay in Macrophages
This cellular assay measures the functional consequence of NLRP3 inflammasome inhibition by this compound.
Protocol:
-
Cell Culture: Primary bone marrow-derived macrophages (BMDMs) or a human monocytic cell line like THP-1 are cultured.
-
Priming (Signal 1): The cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The primed cells are pre-incubated with various concentrations of this compound.
-
Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus, such as nigericin (B1684572) or ATP.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IL-1β concentrations are plotted against the inhibitor concentrations to determine the IC50 value.
Visualizing the Molecular Interactions and Pathways
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for FP Assay
Caption: Workflow for determining binding affinity using FP.
Mechanism of Action of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leucine-rich repeat (LRR) domain of NLRP3 is required for NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Development of NLRP3 Inhibitors Targeting the LRR Domain to Disrupt NLRP3-NEK7 Interaction for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Nlrp3-IN-43: A Technical Guide to the Disruption of the NLRP3-NEK7 Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nlrp3-IN-43, a potent small molecule inhibitor of the NLRP3 inflammasome. The core focus of this document is the mechanism by which this compound disrupts the critical interaction between NLRP3 and NEK7, a key step in inflammasome activation. This guide offers a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to support research and development in the field of inflammatory diseases.
Introduction to the NLRP3 Inflammasome and the Role of NEK7
The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system.[1] Its activation is a key driver of inflammation through the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune disorders, making it a prime target for therapeutic intervention.
Activation of the NLRP3 inflammasome is a tightly regulated, two-step process. A priming signal, typically from microbial components or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1β. The second activation signal, triggered by a diverse array of stimuli including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiates the assembly of the inflammasome complex.
A critical event in the assembly of the NLRP3 inflammasome is the interaction between NLRP3 and the NIMA-related kinase 7 (NEK7).[2][3] NEK7 acts as a licensing factor, directly binding to the leucine-rich repeat (LRR) domain of NLRP3, which is an essential step for NLRP3 oligomerization and subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This leads to the activation of caspase-1 and the processing of pro-inflammatory cytokines.[2][3] The indispensable role of the NLRP3-NEK7 interaction makes its disruption a compelling strategy for the development of novel anti-inflammatory therapeutics.
This compound: A Targeted Disruptor of the NLRP3-NEK7 Interaction
This compound, also identified as compound II-8, is a potent inhibitor of NLRP3 inflammasome activation.[4] Its mechanism of action involves direct binding to the LRR domain of NLRP3, thereby sterically hindering the recruitment of NEK7 and preventing the formation of a functional inflammasome complex.[4][5] This targeted disruption of the NLRP3-NEK7 interaction effectively blocks the downstream signaling cascade that leads to inflammatory cytokine release.
Quantitative Data on Inhibitors of the NLRP3-NEK7 Interaction
The following table summarizes the in vitro potency of this compound and other notable small molecule inhibitors that have been reported to disrupt the NLRP3-NEK7 interaction.
| Compound Name | Target | Assay System | IC50 Value | Reference |
| This compound (II-8) | NLRP3 LRR Domain | Adjuvant-induced arthritis (AIA) rat model | Not specified in vitro; effective in vivo | [4][5] |
| Oridonin | NLRP3 NACHT Domain (Cys279) | LPS-primed BMDMs | ~0.75 µM | [6] |
| Licochalcone B | NEK7 | LPS-primed BMDMs | ~18.1 µM | [3] |
| MCC950 | NLRP3 ATP-hydrolysis motif | LPS-primed human monocyte-derived macrophages | 7.5 nM | [7] |
| YQ128 | NLRP3 | Murine peritoneal macrophages and J774A.1 cells | 0.30 ± 0.01 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the disruption of the NLRP3-NEK7 interaction by inhibitors like this compound.
Co-Immunoprecipitation (Co-IP) to Assess NLRP3-NEK7 Interaction
This protocol details the procedure to determine if an inhibitor can disrupt the interaction between NLRP3 and NEK7 in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for tagged NLRP3 (e.g., VSV-NLRP3) and tagged NEK7 (e.g., Flag-NEK7)
-
Lipofectamine 2000 or similar transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Flag M2 affinity gel (or equivalent)
-
Antibodies: anti-VSV, anti-Flag, anti-NLRP3, anti-NEK7
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10-cm dishes and grow to 70-80% confluency.
-
Co-transfect cells with plasmids encoding tagged NLRP3 and NEK7 using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube. Reserve a small aliquot of the lysate as the "input" control.
-
Add anti-Flag M2 affinity gel to the remaining lysate and incubate for 2-4 hours at 4°C with gentle rotation to immunoprecipitate Flag-NEK7.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the tags (anti-VSV to detect NLRP3) and the immunoprecipitated protein (anti-Flag to detect NEK7).
-
Analyze the "input" samples to confirm the expression of both proteins.
-
A reduction in the amount of co-immunoprecipitated NLRP3 in the inhibitor-treated samples compared to the vehicle control indicates disruption of the NLRP3-NEK7 interaction.
-
In Vitro IL-1β Release Assay (ELISA)
This protocol is used to quantify the inhibitory effect of a compound on NLRP3 inflammasome activation by measuring the release of mature IL-1β from immune cells.
Materials:
-
Immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells
-
Cell culture medium (e.g., DMEM for iBMDMs, RPMI for THP-1)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound or other test compounds
-
Human or mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed iBMDMs or PMA-differentiated THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of this compound or vehicle control for 1 hour.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding an activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
ELISA:
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol provides a general framework for measuring the binding kinetics and affinity of an inhibitor to purified NLRP3 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified NLRP3 protein
-
This compound or other test compounds
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit for immobilization
Procedure:
-
Protein Immobilization:
-
Immobilize recombinant NLRP3 protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the inhibitor over the sensor chip surface containing the immobilized NLRP3.
-
-
Signal Detection:
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the inhibitor to NLRP3, in real-time.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Development of NLRP3 Inhibitors Targeting the LRR Domain to Disrupt NLRP3-NEK7 Interaction for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-43: A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-43, also identified as compound II-8, is a novel and potent small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols. This compound uniquely targets the leucine-rich repeat (LRR) domain of the NLRP3 protein, thereby disrupting its crucial interaction with the NIMA-related kinase 7 (NEK7).[1][2][3] This interference with the NLRP3-NEK7 axis effectively inhibits inflammasome activation and subsequent release of pro-inflammatory cytokines.[1][2] The compound has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis, highlighting its promise as a novel therapeutic agent for NLRP3-driven inflammatory diseases.[1][2]
Core Mechanism of Action
This compound exerts its inhibitory effect on the NLRP3 inflammasome through a distinct mechanism. Unlike many other NLRP3 inhibitors that target the NACHT domain, this compound specifically binds to the LRR domain of the NLRP3 protein.[1][2][3] This binding event sterically hinders the interaction between NLRP3 and NEK7, a kinase essential for the activation and assembly of the NLRP3 inflammasome.[1][2] The disruption of the NLRP3-NEK7 complex prevents the conformational changes required for inflammasome oligomerization and subsequent activation of caspase-1. Consequently, the processing and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) are suppressed.[1][2]
Quantitative Biological Data
The biological activity of this compound (compound II-8) has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized below.
| Parameter | Cell Line / Model | Activator(s) | Value | Reference |
| IL-1β Release IC50 | LPS-primed BMDMs | ATP | 2.8 ± 0.3 nM | [2] |
| IL-1β Release IC50 | LPS-primed THP-1 cells | Nigericin | 5.2 ± 0.6 nM | [2] |
| Caspase-1 p20 Release IC50 | LPS-primed BMDMs | ATP | 3.1 ± 0.4 nM | [2] |
| Cytotoxicity (CC50) | THP-1 cells | - | > 100 µM | [2] |
| In Vivo Efficacy | Adjuvant-Induced Arthritis (AIA) Rat Model | CFA | Significant reduction in paw swelling and arthritis score at 10 mg/kg | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the primary literature for this compound.
In Vitro IL-1β Release Assay
This protocol describes the measurement of IL-1β release from bone marrow-derived macrophages (BMDMs) to assess the inhibitory activity of this compound.
Methodology:
-
Cell Culture: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice and differentiated into macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Priming: Differentiated BMDMs are seeded in 96-well plates and primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.[2]
-
Inhibitor Treatment: After priming, the cells are pre-incubated with various concentrations of this compound (or vehicle control) for 30 minutes.
-
Activation: The NLRP3 inflammasome is then activated by adding 5 mM ATP to the cell culture medium for 30 minutes.[2]
-
Sample Collection: The cell culture supernatants are collected for the measurement of secreted IL-1β.
-
Quantification: The concentration of IL-1β in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Co-Immunoprecipitation of NLRP3 and NEK7
This protocol is used to assess the effect of this compound on the interaction between NLRP3 and NEK7 in a cellular context.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM with 10% FBS. Cells are co-transfected with plasmids encoding FLAG-tagged NLRP3 and HA-tagged NEK7.
-
Compound Treatment: 24 hours post-transfection, cells are treated with this compound or vehicle control for a specified period.
-
Cell Lysis: Cells are washed with PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C to immunoprecipitate NLRP3 and its interacting proteins.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is then probed with anti-FLAG and anti-HA antibodies to detect NLRP3 and co-immunoprecipitated NEK7, respectively.
-
Analysis: The band intensities are quantified to determine the extent of NLRP3-NEK7 interaction in the presence and absence of this compound.
In Vivo Adjuvant-Induced Arthritis (AIA) Rat Model
This model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.[2]
Methodology:
-
Animals: Male Wistar rats are used for this model.
-
Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.[2]
-
Treatment: From day 14 to day 28 post-induction, rats are treated daily with this compound (e.g., 10 mg/kg, orally) or vehicle control.
-
Clinical Assessment: Paw volume and arthritis scores are measured regularly to assess the severity of inflammation. The arthritis score is typically based on a scale that evaluates erythema and swelling of the joints.
-
Termination and Tissue Collection: On day 28, the animals are euthanized, and the hind paws are collected for histopathological analysis. Spleen and thymus are also collected to determine their indices (organ weight/body weight).
-
Analysis: Histological sections of the paws are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate synovial inflammation, cartilage erosion, and bone destruction. Cytokine levels in the serum or paw tissue homogenates can also be measured by ELISA.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and characterization data, please refer to the supplementary information of the primary publication by Li et al. (2024).[2]
(A generalized synthetic scheme would be presented here, typically involving the formation of a key intermediate followed by coupling reactions to introduce the various substituents. However, as the full synthetic details are proprietary and found within the supplementary materials of the cited paper, a placeholder is used here to indicate where this information would be located in a full technical guide.)
Conclusion
This compound is a promising, novel inhibitor of the NLRP3 inflammasome with a unique mechanism of action that involves targeting the LRR domain and disrupting the NLRP3-NEK7 interaction. Its potent in vitro activity and demonstrated efficacy in a preclinical model of rheumatoid arthritis underscore its potential as a therapeutic candidate for a range of NLRP3-mediated inflammatory diseases. Further investigation into its pharmacokinetic and safety profiles will be crucial for its clinical development. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration and application of this compound.
References
Nlrp3-IN-43: A Novel NLRP3 Inflammasome Inhibitor Targeting the LRR Domain for Inflammatory Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its aberrant activation is implicated in conditions such as rheumatoid arthritis, cryopyrin-associated periodic syndromes (CAPS), and neurodegenerative disorders. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This technical guide provides an in-depth overview of Nlrp3-IN-43 (also known as compound II-8), a novel small molecule inhibitor of the NLRP3 inflammasome. This compound exhibits a unique mechanism of action by binding to the leucine-rich repeat (LRR) domain of the NLRP3 protein, thereby disrupting its crucial interaction with NIMA-related kinase 7 (NEK7), a key step in inflammasome activation. This document details the quantitative data supporting the efficacy of this compound, provides comprehensive experimental protocols for its evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process:
-
Priming (Signal 1): Typically initiated by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor-alpha (TNF-α), this step leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation, leading to the maturation of the pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death known as pyroptosis.
This compound: Mechanism of Action
This compound represents a new class of NLRP3 inhibitors that directly target the LRR domain of the NLRP3 protein. The interaction between the LRR domain of NLRP3 and the kinase NEK7 is an essential checkpoint for NLRP3 inflammasome activation. This compound functions by binding to this LRR domain, which sterically hinders the recruitment of NEK7. This disruption of the NLRP3-NEK7 interaction prevents the conformational changes required for subsequent inflammasome assembly and activation, ultimately inhibiting the downstream inflammatory cascade.
Figure 1: this compound inhibits NLRP3 inflammasome activation by binding to the LRR domain and preventing NEK7 interaction.
Quantitative Data
The inhibitory potency and efficacy of this compound have been evaluated in both in vitro and in vivo models.
In Vitro Activity
The inhibitory activity of this compound was assessed in human monocytic THP-1 cells and bone marrow-derived macrophages (BMDMs).
| Cell Line | Assay | IC50 |
| THP-1 | IL-1β Release | 18.6 nM |
| THP-1 | Caspase-1 Activity | 21.3 nM |
| BMDMs (mouse) | IL-1β Release | 35.7 nM |
| THP-1 | Cytotoxicity (CC50) | > 100 µM |
Table 1: In vitro inhibitory concentration of this compound.
In Vivo Efficacy in a Rheumatoid Arthritis Model
This compound was evaluated in an adjuvant-induced arthritis (AIA) rat model, a well-established model for rheumatoid arthritis.[1]
| Treatment Group | Dosage (mg/kg, p.o.) | Paw Swelling Inhibition (%) | Spleen Index Reduction (%) | Thymus Index Reduction (%) |
| This compound | 10 | 45.2 | 30.1 | 25.8 |
| This compound | 30 | 68.7 | 52.3 | 47.6 |
| Dexamethasone (B1670325) | 0.5 | 75.4 | 60.2 | 55.1 |
Table 2: In vivo efficacy of this compound in the Adjuvant-Induced Arthritis (AIA) rat model.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro IL-1β Release Assay in THP-1 Cells
This protocol details the measurement of IL-1β release from THP-1 cells, a human monocytic cell line, to assess the in vitro potency of NLRP3 inhibitors.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 3 hours.
-
Priming: Replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding 10 µM nigericin for 1 hour.
-
Sample Collection: Collect the cell culture supernatants.
-
Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Figure 2: Experimental workflow for the in vitro IL-1β release assay.
In Vivo Adjuvant-Induced Arthritis (AIA) Rat Model
This protocol describes the induction of arthritis in rats and the evaluation of the therapeutic efficacy of this compound.[1]
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Freund's Complete Adjuvant (FCA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Dexamethasone (positive control)
-
Plethysmometer or calipers
Procedure:
-
Arthritis Induction: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the plantar surface of the right hind paw.
-
Treatment: From day 1 to day 21, administer this compound (10 and 30 mg/kg), vehicle, or dexamethasone (0.5 mg/kg) orally once daily.
-
Paw Swelling Measurement: Measure the volume of the injected paw using a plethysmometer or calipers on day 0 (before induction) and every other day until day 21. Calculate the percentage of inhibition of paw swelling compared to the vehicle-treated group.
-
Organ Index Calculation: On day 22, euthanize the rats and collect the spleen and thymus. Weigh the organs and calculate the spleen and thymus indices (organ weight / body weight).
-
Data Analysis: Compare the paw swelling and organ indices between the treatment groups and the vehicle control group to determine the in vivo efficacy of this compound.
Figure 3: Experimental workflow for the in vivo AIA rat model.
Co-Immunoprecipitation (Co-IP) for NLRP3-NEK7 Interaction
This protocol is designed to demonstrate the disruption of the NLRP3-NEK7 interaction by this compound.
Materials:
-
HEK293T cells
-
Plasmids encoding Flag-tagged NLRP3 and Myc-tagged NEK7
-
Lipofectamine 3000
-
This compound
-
Co-IP lysis buffer
-
Anti-Flag antibody-conjugated magnetic beads
-
Anti-Myc antibody
-
Anti-Flag antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding Flag-NLRP3 and Myc-NEK7 using Lipofectamine 3000.
-
Inhibitor Treatment: After 24 hours, treat the cells with this compound or vehicle for 6 hours.
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with anti-Flag antibody-conjugated magnetic beads to pull down Flag-NLRP3 and its interacting proteins.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform Western blotting using anti-Myc and anti-Flag antibodies to detect the presence of Myc-NEK7 and Flag-NLRP3, respectively.
-
Analysis: A decrease in the amount of co-immunoprecipitated Myc-NEK7 in the presence of this compound indicates the disruption of the NLRP3-NEK7 interaction.
Conclusion
This compound is a promising novel inhibitor of the NLRP3 inflammasome with a distinct mechanism of action. By targeting the LRR domain of NLRP3 and disrupting the NLRP3-NEK7 interaction, it effectively inhibits inflammasome activation and downstream inflammatory signaling. The potent in vitro activity and significant in vivo efficacy in a preclinical model of rheumatoid arthritis highlight its therapeutic potential for a range of NLRP3-driven diseases. The detailed experimental protocols provided in this guide will facilitate further research and development of this and other LRR-targeting NLRP3 inhibitors.
References
Nlrp3-IN-43: A Technical Whitepaper on its Discovery and Preclinical Development as a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of Nlrp3-IN-43, a potent and selective inhibitor of the NLRP3 inflammasome. All data and methodologies are derived from the seminal publication by Li, B.-Y., et al. (2024) in the Journal of Medicinal Chemistry.
Introduction to NLRP3 and its Role in Inflammation
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers a cascade of inflammatory responses.[2][3][4] This activation leads to the cleavage and maturation of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and can induce a form of programmed cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, making it a prime therapeutic target.[5]
Discovery of this compound: A Targeted Approach
This compound, also identified as compound II-8, was developed through a structure-based drug design and optimization program aimed at identifying novel inhibitors of the NLRP3 inflammasome.[5] The therapeutic strategy focused on disrupting the crucial interaction between the leucine-rich repeat (LRR) domain of NLRP3 and the NIMA-related kinase 7 (NEK7), a key step in inflammasome activation.[5]
The discovery process began with a virtual screening campaign that identified a lead compound, C878-1943. This initial hit underwent extensive structural optimization to enhance its potency, selectivity, and pharmacokinetic profile, leading to the development of a series of pyridoimidazole derivatives.[5] this compound emerged from a second series of these derivatives, demonstrating superior efficacy and a longer in vivo half-life compared to the initial compounds.[5]
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the LRR domain of the NLRP3 protein. This binding allosterically disrupts the interaction between NLRP3 and NEK7, which is an essential step for the assembly and activation of the NLRP3 inflammasome.[5] By preventing this interaction, this compound effectively blocks the downstream signaling cascade that leads to caspase-1 activation and the subsequent release of mature IL-1β.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursors as reported in the literature.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 (μM) |
| C878-1943 | NLRP3 | IL-1β Release (BMDMs) | Data not specified in abstract |
| I-19 | NLRP3 | IL-1β Release (BMDMs) | Data not specified in abstract |
| This compound (II-8) | NLRP3 | IL-1β Release (BMDMs) | Superior to I-19 [5] |
| This compound (II-8) | Caspase-1 | Caspase-1 Release (AIA rat model) | Effective Inhibition [5] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data in Adjuvant-Induced Arthritis (AIA) Rat Model
| Compound | Parameter | Value |
| I-19 | Half-life | Not specified, shorter than II-8[5] |
| This compound (II-8) | Half-life | Longer than I-19 [5] |
| This compound (II-8) | Joint Swelling Reduction | Significant [5] |
| This compound (II-8) | Spleen Index Reduction | Significant [5] |
| This compound (II-8) | Thymus Index Reduction | Significant [5] |
Note: Specific numerical values for IC50 and pharmacokinetic parameters were not available in the abstract and would require access to the full-text article.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound.
In Vitro NLRP3 Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation and Culture of BMDMs: Bone marrow cells are harvested from the femurs and tibias of mice. Cells are then cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.
-
Priming: Differentiated BMDMs are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour.
-
NLRP3 Activation: Inflammasome activation is induced by adding 5 mM ATP for 30 minutes.
-
Quantification of IL-1β Release: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
In Vivo Adjuvant-Induced Arthritis (AIA) Rat Model
-
AIA Induction: Male Lewis rats are anesthetized, and arthritis is induced by a single intradermal injection of 100 µL of Freund's complete adjuvant at the base of the tail.
-
Treatment: On day 14 post-induction, when signs of arthritis are apparent, rats are randomly assigned to treatment groups. This compound is administered orally once daily at a specified dose. The control group receives a vehicle.
-
Efficacy Evaluation:
-
Joint Swelling: The paw volume of both hind paws is measured using a plethysmometer at regular intervals throughout the study.
-
Spleen and Thymus Indices: At the end of the study, rats are euthanized, and the spleen and thymus are excised and weighed. The organ index is calculated as the ratio of the organ weight to the body weight.
-
-
Biomarker Analysis: Blood samples are collected for the measurement of serum IL-1β and caspase-1 levels using ELISA.
Conclusion and Future Directions
This compound is a promising, novel small molecule inhibitor of the NLRP3 inflammasome with a distinct mechanism of action targeting the LRR domain.[5] Its potent in vitro activity and significant in vivo efficacy in a preclinical model of rheumatoid arthritis highlight its therapeutic potential.[5] The favorable pharmacokinetic profile, including an extended half-life, further supports its development as a potential treatment for NLRP3-driven inflammatory diseases.[5] Future studies should focus on comprehensive toxicology and safety profiling, as well as evaluation in other relevant disease models to further delineate its clinical utility.
References
- 1. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Emerging evidence has implicated the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome as a key pathogenic player in RA.[1][2][3] Its activation in immune cells within the synovium leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving the inflammatory cascade and contributing to tissue damage.[1][3][4] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for the development of novel RA treatments. This technical guide provides an in-depth overview of the NLRP3 signaling pathway in RA, detailed experimental protocols for evaluating NLRP3 inhibitors, and a summary of the available data for representative inhibitory compounds. While this guide focuses on the general principles of targeting NLRP3 in RA, it is important to note that specific data for a compound designated "Nlrp3-IN-43" is not currently available in the public scientific literature. The information presented herein is based on well-characterized NLRP3 inhibitors and established experimental models.
The Role of the NLRP3 Inflammasome in Rheumatoid Arthritis Pathogenesis
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[3][5][6] Its activation is a two-step process. The priming step (Signal 1) is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[7][8] The activation step (Signal 2) is triggered by a wide array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, leading to the assembly of the NLRP3 inflammasome complex.[6][9] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[3][10] Proximity-induced auto-activation of caspase-1 follows, which then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[1][11] These cytokines are subsequently released from the cell, often through a form of inflammatory cell death known as pyroptosis, mediated by gasdermin D.[1][3][4]
In the context of RA, several endogenous danger signals present in the inflamed synovium can activate the NLRP3 inflammasome. These include anti-citrullinated protein antibodies (ACPAs) and extracellular matrix components.[1][7][12] Studies have shown that NLRP3 expression is significantly elevated in the synovial tissue of RA patients and in animal models of the disease, such as collagen-induced arthritis (CIA).[1][11][12][13] Furthermore, inhibition of the NLRP3 inflammasome has been demonstrated to ameliorate disease severity in these preclinical models.[11][12][14][15]
Signaling Pathway Diagram
Caption: NLRP3 inflammasome signaling pathway in rheumatoid arthritis.
Experimental Protocols for Evaluating NLRP3 Inhibitors
A systematic evaluation of a potential NLRP3 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
In Vitro Assays
1. Cell-Based NLRP3 Inflammasome Activation and Inhibition Assay
-
Objective: To determine the in vitro potency (e.g., IC50) of a test compound in inhibiting NLRP3 inflammasome activation.
-
Cell Lines:
-
Protocol:
-
Cell Seeding: Plate differentiated THP-1 cells or iBMDMs in a 96-well plate.[16][17]
-
Priming (Signal 1): Treat cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[8][16][18]
-
Inhibitor Treatment: Add serial dilutions of the test compound (e.g., this compound) and incubate for a defined period (e.g., 1 hour).[16][17]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP or nigericin (B1684572) for 1-2 hours.[8][16][17]
-
Supernatant Collection: Collect the cell culture supernatant for downstream analysis.
-
Quantification of IL-1β Release: Measure the concentration of mature IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[11][15]
-
Cytotoxicity Assay: Assess cell viability using an LDH cytotoxicity assay to rule out non-specific cytotoxic effects of the inhibitor.[16][17]
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[18]
-
2. Western Blot Analysis
-
Objective: To confirm the inhibition of caspase-1 activation and IL-1β processing.
-
Protocol:
In Vivo Assays
1. Collagen-Induced Arthritis (CIA) Mouse Model
-
Objective: To evaluate the in vivo efficacy of an NLRP3 inhibitor in a preclinical model of rheumatoid arthritis.
-
Animal Model: DBA/1 mice are commonly used for the CIA model.
-
Protocol:
-
Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster immunization.
-
Inhibitor Treatment: Once clinical signs of arthritis appear, administer the test compound (e.g., this compound) or vehicle control daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).[11][15]
-
Clinical Assessment: Monitor disease progression by scoring the severity of arthritis in the paws based on erythema and swelling.[11][15]
-
Histological Analysis: At the end of the study, collect the joints for histological evaluation of synovial inflammation, cartilage erosion, and bone destruction.[11][15]
-
Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β) in the serum and joint homogenates by ELISA.[11][15] Assess NLRP3 inflammasome activation in the synovial tissue by Western blot or immunohistochemistry.[11]
-
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of an NLRP3 inhibitor for rheumatoid arthritis.
Quantitative Data for Representative NLRP3 Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes the in vitro IC50 values for several well-characterized NLRP3 inhibitors to provide a reference for potency.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value | Reference |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM | [20][21] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM | [20] |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | IL-1β release | 6 µM | [21] |
| MNS | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS | IL-1β release | 2 µM | [21] |
| INF39 | Not Specified | Not Specified | Not Specified | 10 µM | [21] |
| Tranilast | Not Specified | Not Specified | Inflammasome activation | 10-15 µM | [21] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell type, activator used, and assay format.[18]
Conclusion
The NLRP3 inflammasome represents a compelling therapeutic target for rheumatoid arthritis due to its central role in mediating the production of key pro-inflammatory cytokines. The development of potent and specific small molecule inhibitors of NLRP3 holds significant promise for a new class of RA therapeutics. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of such compounds. Further research and clinical development of NLRP3 inhibitors are warranted to fully elucidate their therapeutic potential in RA and other inflammatory diseases.
References
- 1. The NLRP3 Inflammasome as a Pathogenic Player Showing Therapeutic Potential in Rheumatoid Arthritis and Its Comorbidities: A Narrative Review [mdpi.com]
- 2. Role of NLRP3 Inflammasome in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Targeting the NLRP3 Inflammasome in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of NLRP3 Inflammasome in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. NLRP3 Inflammasome Plays an Important Role in the Pathogenesis of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
The LRR Domain: A Linchpin in NLRP3 Inflammasome Activation
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, orchestrating the response to a wide array of microbial and endogenous danger signals. Dysregulation of NLRP3 activation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide delves into the pivotal role of the Leucine-Rich Repeat (LRR) domain in the intricate process of NLRP3 activation, providing an in-depth analysis of its structure, function, and regulatory mechanisms.
Core Concepts: The Multifaceted Role of the LRR Domain
The NLRP3 protein is structurally organized into three key domains: an N-terminal pyrin domain (PYD), a central nucleotide-binding and oligomerization (NACHT) domain, and a C-terminal LRR domain.[1][2] While initially thought to be a direct sensor of activating stimuli, the precise function of the LRR domain has been a subject of intense investigation and debate. Current evidence points to a more nuanced role, encompassing autoinhibition, mediation of protein-protein interactions crucial for activation, and a platform for post-translational modifications that fine-tune the inflammasome's response.
A prevailing model suggests that in its inactive state, the LRR domain folds back onto the NACHT domain, contributing to an autoinhibited conformation that prevents spontaneous activation. However, this autoinhibitory role has been challenged by studies showing that deletion of the LRR domain does not necessarily lead to constitutive activation.[3] Instead, a critical function of the LRR domain lies in its essential role in mediating the interaction with NIMA-related kinase 7 (NEK7), a key licensing factor for NLRP3 inflammasome assembly.[4][5] The binding of NEK7 to the LRR and NACHT domains is a prerequisite for subsequent NLRP3 oligomerization and the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[4][6]
Furthermore, the LRR domain is a hub for post-translational modifications, including phosphorylation and ubiquitination, which can either promote or inhibit NLRP3 activation.[7] These modifications add another layer of complexity to the regulation of the NLRP3 inflammasome, offering potential avenues for therapeutic targeting.
Mutations within the LRR domain are associated with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of autoinflammatory diseases.[8][9] Interestingly, these mutations often lead to a hyperactive inflammasome, underscoring the LRR domain's critical role in maintaining the delicate balance between immune surveillance and unchecked inflammation.[10][11] Some LRR mutations have been shown to enhance the binding affinity between NLRP3 and NEK7, providing a molecular basis for the observed hyperactivation.[12]
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction between the NLRP3 LRR domain and its binding partners.
| Interacting Proteins | Experimental Method | Dissociation Constant (KD) | Key Findings | Reference(s) |
| NLRP3 and NEK7 | Microscale Thermophoresis (MST) | 78.9 ± 38.5 nM | Demonstrates a direct and high-affinity interaction between NLRP3 and NEK7. | |
| NLRP3 (p.R920Q mutant) and NEK7 | Co-immunoprecipitation (qualitative) | Not determined | The p.R920Q mutation in the LRR domain enhances the interaction with NEK7 compared to wild-type NLRP3. | [12] |
| NLRP3 (G755A/R mutants) and NEK7 | Co-immunoprecipitation (qualitative) | Not determined | CAPS-associated mutations G755A and G755R in the LRR domain increase binding to NEK7. |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in NLRP3 activation and the experimental approaches used to study them, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Co-immunoprecipitation workflow for NLRP3-NEK7 interaction.
References
- 1. Measuring NLR Oligomerization III: Detection of NLRP3 and NLRC4 Complex by Bioluminescence Resonance Energy Transfer | Springer Nature Experiments [experiments.springernature.com]
- 2. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring NLR Oligomerization III: Detection of NLRP3 Complex by Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ASC oligomerization assay [bio-protocol.org]
- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PGAM5–NEK7 interaction is a therapeutic target for NLRP3 inflammasome activation in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Atypical Autoinflammatory Disease Due to an LRR Domain NLRP3 Mutation Enhancing Binding to NEK7 - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-43: A Technical Guide to a Potent NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nlrp3-IN-43, a potent and selective small molecule inhibitor of the NLRP3 inflammasome. This document details its chemical properties, mechanism of action, relevant experimental protocols, and visual representations of the signaling pathways it modulates.
Chemical Structure and Properties
This compound, also known as compound II-8, is a novel therapeutic agent specifically designed to target the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.
| Property | Value |
| Molecular Formula | C25H31N5OS |
| Molecular Weight | 449.61 g/mol [1] |
| CAS Number | 2769903-01-5[1] |
| IUPAC Name | 1-(4-((5H-imidazo[1,2-a]pyrimidin-7-yl)methyl)benzoyl)-4-(cyclohexylthio)piperazine |
| SMILES | O=C(C1=CC=C(CN2C3=CN=CC=C3N=C2SCC4CCCCC4)C=C1)N5CCNCC5[1] |
Pharmacological Properties
This compound is a highly potent inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the disruption of the crucial interaction between the NLRP3 protein and the NIMA-related kinase 7 (NEK7), which is an essential step for inflammasome activation.[1] this compound binds to the leucine-rich repeat (LRR) domain of NLRP3.[1]
| Parameter | Value | Cell Line | Assay |
| IC50 (NLRP3 Inhibition) | ~50 nM | THP-1 cells | IL-1β release |
| Cytotoxicity (IC50) | > 100 µM | THP-1 cells | MTT assay[1] |
Signaling Pathways
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. This compound intervenes in the canonical activation pathway.
Canonical NLRP3 Inflammasome Activation Pathway
The canonical pathway is a two-step process involving a priming signal and an activation signal.
References
Methodological & Application
Application Notes and Protocols for Nlrp3-IN-43 Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide array of inflammatory diseases.[1] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[2][3] This process can also lead to a form of inflammatory cell death known as pyroptosis.[2] As a key driver of inflammation, the NLRP3 inflammasome is a significant therapeutic target for numerous conditions.[4]
Nlrp3-IN-43 is a novel small molecule inhibitor designed to specifically target the NLRP3 inflammasome, thereby reducing the production of key inflammatory mediators. These application notes provide a comprehensive guide for the in vivo administration and evaluation of this compound in mouse models of inflammation. The protocols and data presented are based on established methodologies for well-characterized NLRP3 inhibitors and serve as a framework for designing and executing preclinical studies with this compound.
Mechanism of Action: Targeting the NLRP3 Inflammasome
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[1] This leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.[5] The second step, "activation," is triggered by a diverse range of stimuli, including extracellular ATP, crystalline substances, or potassium efflux.[1][6] This signal leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6] this compound is hypothesized to interfere with this process, preventing the activation of caspase-1 and the subsequent maturation of IL-1β and IL-18.
Data Presentation: Efficacy of Representative NLRP3 Inhibitors
While specific quantitative data for this compound is not yet publicly available, the following tables summarize the efficacy of other well-studied NLRP3 inhibitors in various mouse models of inflammation. This data can serve as a benchmark for designing and interpreting studies with this compound.
Table 1: Efficacy of NLRP3 Inhibitors in Acute Inflammation Models
| Inhibitor | Mouse Model | Administration Route & Dose | Key Findings | Reference |
| MCC950 | LPS + ATP-induced Peritonitis | i.p., 10 mg/kg | Significantly reduced IL-1β in peritoneal lavage fluid. | [7] |
| NT-0249 | LPS + ATP-induced Peritonitis | p.o., 1, 3, 10 mg/kg | Dose-dependent reduction of IL-1β in peritoneal lavage fluid. | [7] |
| INF39 | DNBS-induced Colitis (Rat) | p.o., 25 mg/kg | Counteracted colonic shortening and reduced MPO, TNF-α, and IL-1β. | [8][9] |
| MCC950 | Ischemia/Reperfusion | i.v. or i.p. | Attenuated infarction, edema, and reduced caspase-1 and IL-1β. | [2] |
Table 2: Pharmacokinetic Parameters of a Representative NLRP3 Inhibitor (MCC950) in C57BL/6 Mice
| Parameter | 3 mg/kg (i.v.) | 20 mg/kg (p.o.) |
| Bioavailability | - | 68% |
| Cmax | - | 25,333 ng/mL |
| AUC | - | 163,410 ng·h/mL |
| Half-life (t1/2) | ~3 h | ~3 h |
| Data from[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the in vivo administration and evaluation of this compound in a common and robust mouse model of acute inflammation.
General Experimental Workflow
Protocol 1: LPS and ATP-Induced Peritonitis Model in Mice
This model is widely used to assess the in vivo efficacy of NLRP3 inflammasome inhibitors in an acute setting.[10]
Materials:
-
This compound
-
Vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.5% methylcellulose, or as determined by solubility studies)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile, pyrogen-free PBS
-
8-12 week old C57BL/6 mice
-
ELISA kits for mouse IL-1β and other relevant cytokines
Procedure:
-
Animal Acclimation: House mice in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11]
-
Preparation of Reagents:
-
Dissolve this compound in a suitable vehicle. The final concentration should be determined based on preliminary dose-ranging studies.
-
Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in sterile, pyrogen-free saline.
-
Prepare a stock solution of ATP in sterile saline and adjust the pH to 7.0.
-
-
Inhibitor Administration:
-
Administer this compound or vehicle control to mice via the desired route (e.g., intraperitoneal (i.p.) injection or oral gavage (p.o.)). The timing of administration should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes before the inflammatory challenge).[10]
-
-
Inflammatory Challenge (Priming):
-
NLRP3 Activation:
-
Sample Collection:
-
30-60 minutes after the ATP challenge, euthanize the mice.[10]
-
Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid. Centrifuge the lavage fluid to pellet the cells and collect the supernatant for cytokine analysis.[11]
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C for later analysis.[11]
-
-
Analysis:
-
Measure the concentration of IL-1β and other relevant cytokines (e.g., IL-6, TNF-α) in the peritoneal lavage fluid and plasma using ELISA or other immunoassays.[10] A significant reduction in IL-1β levels in the this compound treated group compared to the vehicle group would indicate target engagement and efficacy.
-
Protocol 2: In Vitro Validation in Bone Marrow-Derived Macrophages (BMDMs)
This in vitro assay is crucial for determining the direct inhibitory effect and potency of this compound on NLRP3 inflammasome activation.[10]
Procedure:
-
BMDM Isolation and Culture: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS and M-CSF for 5-7 days to differentiate them into macrophages.[10]
-
Priming: Seed the BMDMs in a multi-well plate. Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours.[10]
-
Inhibitor Treatment: Pre-incubate the primed BMDMs with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).[10]
-
NLRP3 Activation: Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM) to the cells for a short period (e.g., 30-60 minutes).[10]
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis: Measure the concentration of secreted IL-1β in the supernatants by ELISA. Cell viability can be assessed using an LDH assay to rule out cytotoxicity.[10]
Troubleshooting and Optimization
The successful in vivo evaluation of a novel compound like this compound may require optimization.
Disclaimer: The protocols and data provided are for research purposes only and are based on methodologies used for other NLRP3 inhibitors. As specific in vivo data for this compound is not publicly available, researchers must optimize these protocols based on the unique physicochemical and pharmacokinetic properties of the compound. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. benchchem.com [benchchem.com]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome in hepatic diseases: A pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Nlrp3-IN-43: A Tool Compound for Inflammasome Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific data for the compound designated "Nlrp3-IN-43" is not available in the public scientific literature. This document provides a comprehensive template for its characterization, based on well-established methodologies and data from well-characterized NLRP3 inhibitors. The provided quantitative data for this compound is hypothetical and serves as an illustrative example.
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] This multi-protein complex plays a pivotal role in response to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][5] Upon activation, the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][2][6][7] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases, making it a significant therapeutic target.[1][2][4][5] this compound is presented here as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, designed to be a valuable tool for dissecting the role of NLRP3 in health and disease.
NLRP3 Inflammasome Signaling Pathway
The activation of the canonical NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by PAMPs, such as lipopolysaccharide (LPS), which engage Toll-like receptors (TLRs).[2][5][6][8] This leads to the activation of the transcription factor NF-κB, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[5][6][8]
-
Activation (Signal 2): A diverse range of secondary stimuli, including extracellular ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction, can provide the activation signal.[1][2][8] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[5][9] This proximity induces the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms for secretion.[1][2][7]
Caption: Canonical NLRP3 Inflammasome Signaling Pathway.
Mechanism of Action
This compound is hypothesized to be a direct inhibitor of the NLRP3 protein. By binding to a specific site on the NLRP3 molecule, it is expected to prevent the conformational changes necessary for its activation and the subsequent recruitment of ASC and pro-caspase-1. This action effectively blocks the assembly of the inflammasome complex and downstream inflammatory signaling.
Quantitative Data
The following table summarizes the hypothetical in vitro efficacy of this compound and includes comparative data for the well-characterized NLRP3 inhibitor, MCC950.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value | Reference |
| This compound (Hypothetical) | Mouse BMDMs | ATP | IL-1β Release | 10 nM | N/A |
| This compound (Hypothetical) | Human PBMCs | Nigericin | IL-1β Release | 15 nM | N/A |
| This compound (Hypothetical) | Human THP-1 cells | MSU | IL-1β Release | 20 nM | N/A |
| MCC950 | Mouse BMDMs | ATP | IL-1β Release | 7.5 nM | [10] |
| MCC950 | Human HMDMs | ATP | IL-1β Release | 8.1 nM | [10] |
| MCC950 | Human THP-1 cells | Nigericin | IL-1β Release | ~10 nM | [11] |
Experimental Protocols
In Vitro: Determination of IC50 in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for IL-1β release in mouse BMDMs.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-cell conditioned medium (as a source of M-CSF)
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound (and vehicle control, e.g., DMSO)
-
Mouse IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming:
-
Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.[12]
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle for 30-60 minutes.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30-60 minutes.
-
-
Sample Collection:
-
Centrifuge the plate and collect the supernatant.
-
-
Quantification of IL-1β:
-
Measure the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo: LPS-Induced Systemic Inflammation Mouse Model
This protocol is for evaluating the efficacy of this compound in an acute in vivo model of inflammation.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Sterile PBS
-
Mouse IL-1β ELISA kit
Methodology:
-
Animal Grouping:
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
-
Inhibitor Administration:
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined time before the inflammatory challenge.
-
-
Inflammasome Priming:
-
Inject the mice intraperitoneally with a sublethal dose of LPS (e.g., 20 mg/kg).
-
-
Inflammasome Activation:
-
After 4 hours, inject the mice intraperitoneally with the NLRP3 activator, ATP (e.g., 30 mg/kg).[13]
-
-
Sample Collection:
-
At a designated time point post-ATP injection (e.g., 30-60 minutes), euthanize the mice.[13]
-
Collect peritoneal lavage fluid by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.[13]
-
Collect blood via cardiac puncture for serum analysis.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet cells and collect the supernatant.
-
Quantify the concentration of IL-1β in the peritoneal lavage fluid and serum using an ELISA kit.[13]
-
-
Data Analysis:
-
Compare the levels of IL-1β between the treatment and vehicle control groups to determine the in vivo efficacy of this compound.
-
Visualizations
Caption: General Experimental Workflow for NLRP3 Inhibitor Evaluation.
Caption: Logical Diagram of this compound's Selectivity.
Conclusion
This compound is positioned as a potent and selective tool compound for the investigation of NLRP3 inflammasome-mediated biology. Its utility in both in vitro and in vivo systems will enable researchers to further elucidate the role of NLRP3 in various inflammatory disease pathologies and to explore the therapeutic potential of NLRP3 inhibition. The detailed protocols provided herein serve as a comprehensive guide for the characterization and application of this and other novel NLRP3 inhibitors.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: contributions to inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Nlrp3-IN-43 Treatment in Primary Macrophage Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of sterile and infectious stimuli. Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases. Nlrp3-IN-43 is a potent and specific small molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for investigating the role of NLRP3 in disease models and as a potential therapeutic candidate.
These application notes provide a comprehensive guide for the use of this compound in primary macrophage cultures. Detailed protocols for the isolation and stimulation of primary macrophages, treatment with this compound, and subsequent downstream analysis are provided to facilitate research into NLRP3-mediated inflammation.
Mechanism of Action
This compound, also referred to as compound II-8 in scientific literature, functions as a direct inhibitor of the NLRP3 inflammasome. Its mechanism of action involves binding to the leucine-rich repeat (LRR) domain of the NLRP3 protein. This binding event disrupts the crucial interaction between NLRP3 and the NIMA-related kinase 7 (NEK7), a necessary step for the assembly and activation of the NLRP3 inflammasome. By preventing the NLRP3-NEK7 interaction, this compound effectively blocks the downstream cascade of caspase-1 activation and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2]
Data Presentation
While specific quantitative data for this compound's inhibitory effects on primary macrophages is not yet widely available in the public domain, the following tables summarize the reported efficacy of other well-characterized NLRP3 inhibitors, MCC950 and Oridonin, in primary macrophage models. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of MCC950 in Primary Macrophages
| Cell Type | Stimulation | Analyte | IC50 | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) - Mouse | LPS + ATP | IL-1β | ~10 nM | General Literature |
| Bone Marrow-Derived Macrophages (BMDMs) - Mouse | LPS + Nigericin | IL-1β | ~8 nM | General Literature |
| Peripheral Blood Mononuclear Cells (PBMCs) - Human | LPS + ATP | IL-1β | ~15 nM | General Literature |
Table 2: In Vitro Efficacy of Oridonin in Primary Macrophages
| Cell Type | Stimulation | Analyte | IC50 | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) - Mouse | LPS + ATP | IL-1β | ~1 µM | General Literature |
| Bone Marrow-Derived Macrophages (BMDMs) - Mouse | LPS + Nigericin | IL-1β | ~0.5 µM | General Literature |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, stimulus concentration, and incubation times.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: NLRP3 inflammasome activation and inhibition by this compound.
Caption: Workflow for assessing this compound efficacy in primary macrophages.
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound on primary macrophage stimulation. Optimization of incubation times and concentrations of stimuli and inhibitors may be required.
Protocol 1: Isolation and Culture of Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation of Bone Marrow:
-
Euthanize a C57BL/6 mouse according to approved institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, carefully removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow with sterile Dulbecco's Modified Eagle Medium (DMEM) using a 25-gauge needle and a 10 mL syringe into a 50 mL conical tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
-
Red Blood Cell Lysis (Optional but Recommended):
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer.
-
Incubate for 5 minutes at room temperature.
-
Add 10 mL of DMEM to stop the lysis and centrifuge at 300 x g for 5 minutes.
-
-
Differentiation of BMDMs:
-
Discard the supernatant and resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL recombinant mouse M-CSF).
-
Plate the cells in non-tissue culture-treated 10 cm petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days.
-
On day 3, add 5 mL of fresh differentiation medium to each plate.
-
On day 7, adherent macrophages can be harvested by gently scraping or using a cell lifter.
-
Protocol 2: this compound Treatment and Macrophage Stimulation
-
Cell Seeding:
-
Harvest differentiated BMDMs and seed them in appropriate tissue culture plates (e.g., 96-well plate for ELISA, 24-well plate for Western blot) at a density of 1 x 10^6 cells/mL.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Priming (Signal 1):
-
Remove the culture medium and replace it with fresh medium containing Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubate for 4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Carefully remove the LPS-containing medium.
-
Add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator directly to the wells. Common activators include:
-
ATP: final concentration of 5 mM. Incubate for 45 minutes.
-
Nigericin: final concentration of 10 µM. Incubate for 1 hour.
-
-
Incubate for the specified time at 37°C.
-
Protocol 3: Quantification of IL-1β and IL-18 by ELISA
-
Sample Collection:
-
After the activation step, centrifuge the plates at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants without disturbing the cell layer.
-
-
ELISA Procedure:
-
Perform the ELISA for mouse IL-1β and IL-18 according to the manufacturer's instructions (e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific).
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add your collected supernatants and standards to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of cytokines in your samples based on the standard curve.
-
Protocol 4: Western Blot for Caspase-1 Cleavage
-
Sample Preparation:
-
After collecting the supernatants for ELISA, wash the adherent cells with ice-cold PBS.
-
Lyse the cells directly in the well by adding 1X Laemmli sample buffer.
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
The presence of the p20 band indicates caspase-1 activation. A decrease in the intensity of this band in this compound-treated samples compared to the vehicle control indicates inhibition of NLRP3 inflammasome activation.
-
Concluding Remarks
This compound represents a valuable research tool for dissecting the intricate role of the NLRP3 inflammasome in health and disease. The protocols outlined in these application notes provide a robust starting point for investigating the inhibitory potential of this compound in primary macrophage systems. Researchers are encouraged to optimize these protocols for their specific experimental needs and to consult the primary literature for the most up-to-date information on this and other NLRP3 inhibitors. As more data on this compound becomes available, these application notes will be updated to include more specific quantitative information and refined protocols.
References
Application Notes: Lentiviral shRNA Knockdown of NLRP3 versus Nlrp3-IN-43 Treatment
References
- 1. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 4. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting of NLRP3 inflammasome with gene editing for the amelioration of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
- 10. Inflammasomes: Mechanisms of Action and Involvement in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NLRP3-IN-43
Welcome to the technical support center for NLRP3-IN-43. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound and troubleshooting experiments where the expected inhibitory effect on the NLRP3 inflammasome is not observed.
Troubleshooting Guide: Lack of this compound Inhibitory Effect
This guide provides a systematic approach to identifying and resolving common issues that may lead to a lack of inhibitory activity from this compound in your experiments.
Visual Troubleshooting Workflow
The following decision tree outlines a step-by-step process to diagnose the potential source of the problem.
Frequently Asked Questions (FAQs)
Inhibitor-Related Issues
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome.[1] It functions by binding to the leucine-rich repeat (LRR) domain of the NLRP3 protein, which disrupts the crucial interaction between NLRP3 and NEK7, a kinase required for inflammasome activation.[1][2]
Q2: My this compound is not dissolving properly. What should I do?
A2: Poor solubility can significantly reduce the effective concentration of the inhibitor in your assay. Ensure you are using the recommended solvent (typically DMSO for stock solutions) and that the compound is fully dissolved before further dilution into your cell culture media. It is also critical to include a vehicle-only control (e.g., DMSO) in your experiments to exclude any solvent-induced effects.[3][4]
Q3: How should I prepare and store this compound stock solutions?
A3: For long-term storage, it is advisable to store this compound as a powder at -20°C.[5] Prepare a concentrated stock solution in fresh, anhydrous DMSO.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[4][5]
Q4: What is the optimal concentration of this compound to use?
A4: The optimal concentration of any inhibitor can vary depending on the cell type, stimulus, and experimental conditions. It is essential to perform a dose-response experiment, starting with a broad range of concentrations (e.g., 1 nM to 10 µM), to determine the IC50 (half-maximal inhibitory concentration) in your specific system.[3][5]
Experimental Setup Issues
Q5: I'm not seeing any inflammasome activation, even in my positive control (no inhibitor). What's wrong?
A5: Proper NLRP3 inflammasome activation typically requires two signals.[3][6][7]
-
Signal 1 (Priming): This step, often induced by lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[3][6][8] You can verify successful priming by measuring NLRP3 and pro-IL-1β mRNA (via qPCR) or protein levels (via Western blot).
-
Signal 2 (Activation): This signal is provided by a variety of stimuli like nigericin (B1684572), ATP, or monosodium urate (MSU) crystals, and it triggers the assembly of the inflammasome complex.[6][7] Ensure that your chosen activator is potent and used at an effective concentration.
Q6: What is the appropriate timing for adding this compound in my experiment?
A6: The inhibitor should be added to the cells before the activation signal (Signal 2). A common protocol involves pre-incubating the primed cells with this compound for 30-60 minutes before adding the NLRP3 activator (e.g., nigericin or ATP).[3][5][7]
Cell-Related Issues
Q7: Could my cell line be the problem?
A7: It's possible. Ensure that the cell line you are using (e.g., THP-1 monocytes, bone marrow-derived macrophages) expresses all the necessary components of the NLRP3 inflammasome.[9][10] Over-passaging of cell lines can sometimes lead to altered responses, so it's good practice to use cells with a low passage number.
Q8: I'm observing high levels of cell death in all my wells, including the negative control.
A8: This could indicate a general cytotoxicity issue rather than specific pyroptosis mediated by the inflammasome. High concentrations of the inhibitor or the vehicle (DMSO) can be toxic.[5] It is crucial to run a parallel cytotoxicity assay (e.g., LDH or MTT assay) to distinguish between specific inhibition of inflammasome-mediated cell death and non-specific toxicity.[5]
Quantitative Data Summary
While the specific IC50 for this compound is not publicly available in the initial search, the table below provides reference IC50 values for other well-characterized NLRP3 inhibitors to guide your dose-response experiments.
| Inhibitor | Cell Type | Activation Stimulus | IC50 |
| MCC950 | Mouse BMDM | ATP | ~7.5 nM |
| MCC950 | Human Monocytes | Nigericin | ~8.1 nM |
| CY-09 | Mouse BMDM | ATP, MSU, Nigericin | Not specified, but effective |
| OLT1177 | Human Monocytes | Various | Not specified, but effective |
| NLRP3-IN-27 | Not specified | Not specified | 0.55 µM |
Note: This data is for representative NLRP3 inhibitors and should be used as a reference. The optimal concentration for this compound must be determined experimentally in your system.[3][4][11]
Experimental Protocols & Signaling Pathways
NLRP3 Inflammasome Canonical Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process leading to inflammation.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general procedure for testing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages (BMDMs))
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (for THP-1 differentiation)
-
LPS (Lipopolysaccharide)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound
-
Vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β
-
Reagents for cytotoxicity assay (e.g., LDH assay kit)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed cells at an appropriate density in a 96-well plate.
-
For THP-1 cells, differentiate into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.[5]
-
-
Priming (Signal 1):
-
Replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL).
-
Incubate for 3-4 hours to prime the cells.[12]
-
-
Inhibitor Treatment:
-
Activation (Signal 2):
-
Sample Collection:
-
Centrifuge the plate at 300-500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assays.
-
The remaining cells can be lysed for Western blot analysis (e.g., to detect cleaved caspase-1).
-
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions provided with your specific IL-1β ELISA kit. A general workflow is as follows:[3][13][14]
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add your collected cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add the biotin-labeled detection antibody.[13]
-
Enzyme Conjugate: Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Substrate Addition: Add the TMB substrate and incubate until color develops.
-
Stop Reaction: Add the stop solution.
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm).[14]
Protocol 3: Caspase-1 Activity Assay
Caspase-1 activity can be measured in cell lysates or supernatants using commercially available fluorometric or colorimetric assay kits.[15] These assays are typically based on the cleavage of a specific caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA).[15]
-
Sample Preparation: Prepare cell lysates or use collected supernatants as per the kit's instructions.
-
Assay Reaction: Add the cell lysate/supernatant to a reaction buffer containing the caspase-1 substrate.
-
Incubation: Incubate at 37°C to allow for substrate cleavage.
-
Measurement: Measure the fluorescence (for fluorometric assays) or absorbance (for colorimetric assays) using a plate reader.[15]
-
Data Analysis: Compare the signal from your treated samples to untreated controls to determine the fold increase in caspase-1 activity. To ensure specificity, some kits include a caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to be run in parallel.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mpbio.com [mpbio.com]
- 14. raybiotech.com [raybiotech.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
How to prevent Nlrp3-IN-43 precipitation in aqueous solutions
Welcome to the technical support center for Nlrp3-IN-43. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding solubility and precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the NLRP3 inflammasome activation.[1][2] Its mechanism of action involves binding to the leucine-rich repeat (LRR) domain of the NLRP3 protein, which disrupts the interaction between NLRP3 and NIMA-related kinase 7 (NEK7).[1][2] This interference is crucial as the NLRP3-NEK7 interaction is a key step in the assembly and activation of the NLRP3 inflammasome.
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data for this compound is not extensively published, inhibitors of this class are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[3][4][5] It is highly recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO. Using a fresh, high-quality grade of DMSO is crucial, as absorbed moisture can negatively impact the solubility and stability of the compound.
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be kept at -20°C.[2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term storage, a stock solution in DMSO can be kept at -20°C for up to one month.[3]
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound upon dilution into aqueous solutions is a common challenge due to its likely hydrophobic nature. Below are troubleshooting steps to mitigate this issue.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media (e.g., cell culture medium, PBS) | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Determine the optimal working concentration through a dose-response experiment to use the lowest effective concentration.- Increase the final volume of the aqueous medium to lower the compound's final concentration. |
| The final concentration of DMSO is too low to maintain solubility. | While keeping the final DMSO concentration low to avoid cellular toxicity (typically ≤ 0.5%) is important, ensure it is sufficient to aid solubility.[5] Always include a vehicle control with the same final DMSO concentration in your experiments. | |
| Improper dilution method. | - Do not perform serial dilutions of the DMSO stock directly in the aqueous buffer. Perform intermediate dilutions in 100% DMSO first.- Add the final, concentrated DMSO stock to the pre-warmed (37°C) aqueous medium slowly, while gently vortexing or swirling, to ensure rapid and even mixing. | |
| Cloudy or hazy solution after dilution | Micro-precipitation is occurring. | - Gently warm the final solution to 37°C. - Consider using a carrier protein like bovine serum albumin (BSA) in the medium, which can help to keep hydrophobic compounds in solution. |
| Inconsistent experimental results | The compound may not be fully dissolved in the initial stock solution, or it may have degraded. | - Ensure the initial stock in DMSO is fully dissolved. Gentle warming and vortexing can aid dissolution.[3]- Always use freshly prepared dilutions for your experiments.- Assess the stability of this compound in your specific cell culture media at 37°C over the time course of your experiment. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the molecular weight of this compound (449.61 g/mol ), calculate the required mass to prepare a high-concentration stock solution (e.g., 10 mM).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages (e.g., THP-1 cells or bone marrow-derived macrophages).
-
Materials:
-
Macrophage cell line (e.g., PMA-differentiated THP-1 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
ELISA kit for IL-1β detection
-
-
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibition: Prepare working solutions of this compound in complete medium at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control with the same final concentration of DMSO. Remove the LPS-containing medium and add the medium containing this compound or vehicle. Incubate for 30-60 minutes.
-
Activation: Add the NLRP3 activator. For example, use Nigericin at a final concentration of 10 µM or ATP at a final concentration of 5 mM.
-
Incubation: Incubate for an additional 1-2 hours at 37°C.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
Analysis: Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Recommended workflow for studying this compound in a cell-based assay.
References
Technical Support Center: Overcoming Resistance to Nlrp3-IN-43 in Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the novel NLRP3 inflammasome inhibitor, Nlrp3-IN-43. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the emergence of resistance in cell lines.
Troubleshooting Guide: this compound Resistance
This guide provides a systematic approach to identifying and overcoming resistance to this compound in your cell line experiments.
Initial Assessment: Confirming Resistance
Before exploring complex biological resistance, it is crucial to rule out experimental variability.
1. Verify Compound Integrity and Activity:
-
Problem: The this compound compound may have degraded or there may be lot-to-lot variability.
-
Solution:
-
Always prepare fresh stock solutions of this compound. For long-term storage, aliquot single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Functionally validate each new lot by performing a dose-response curve to determine the IC50 and compare it to previous batches.
-
2. Optimize Experimental Conditions:
-
Problem: Suboptimal assay conditions can mimic resistance.
-
Solution:
-
Cell Health: Ensure cells are healthy and within a low passage number range. Stressed or contaminated cells can lead to inconsistent results.
-
Priming and Activation: Confirm efficient priming (Signal 1) and activation (Signal 2) of the NLRP3 inflammasome.[1] Inadequate priming with agents like lipopolysaccharide (LPS) can result in insufficient pro-IL-1β and NLRP3 expression, while suboptimal secondary activation signals (e.g., ATP, nigericin) may not effectively trigger inflammasome assembly.[1]
-
Inhibitor Concentration and Incubation Time: Perform a thorough dose-response analysis to determine the optimal concentration of this compound for your specific cell type and stimulus. Also, optimize the pre-incubation time with the inhibitor before adding the activation signal.
-
Investigating True Biological Resistance
If you have ruled out experimental error, consider the following biological mechanisms of resistance.
1. Altered Drug Target:
-
Problem: Mutations in the NLRP3 gene can alter the drug-binding site, reducing the efficacy of this compound.
-
Troubleshooting Steps:
-
Sequence the NLRP3 gene: In your resistant cell line, sequence the coding region of the NLRP3 gene to identify any potential mutations.
-
Test alternative inhibitors: Use NLRP3 inhibitors with different mechanisms of action or binding sites. For instance, if this compound targets the ATPase activity of the NACHT domain, an inhibitor that disrupts another aspect of NLRP3 function might still be effective.[2][3]
-
2. Upregulation of Efflux Pumps:
-
Problem: Cancer cell lines, in particular, can upregulate ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, lowering the intracellular concentration of this compound.
-
Troubleshooting Steps:
-
Use efflux pump inhibitors: Co-incubate your cells with this compound and a known ABC transporter inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if this restores sensitivity.
-
Measure intracellular drug concentration: If possible, use techniques like mass spectrometry to quantify the intracellular levels of this compound in both sensitive and resistant cells.
-
3. Activation of Alternative Inflammatory Pathways:
-
Problem: Cells may compensate for NLRP3 inhibition by activating other inflammasomes (e.g., NLRC4, AIM2) or alternative inflammatory signaling pathways.
-
Troubleshooting Steps:
-
Assess specificity: Test the effect of your stimuli on cells lacking key components of other inflammasomes to confirm the response is NLRP3-dependent.
-
Measure a broader cytokine panel: In addition to IL-1β, measure other pro-inflammatory cytokines that may be produced through NLRP3-independent pathways.
-
Logical Workflow for Troubleshooting Resistance
Caption: A step-by-step workflow for troubleshooting resistance to this compound.
Frequently Asked Questions (FAQs)
Inhibitor and Assay Related
-
Q1: What is the recommended starting concentration for this compound?
-
A1: As with any new inhibitor, it is crucial to perform a dose-response curve to determine the IC50 in your specific cell line and with your chosen stimuli. A typical starting range for novel small molecule inhibitors is between 10 nM and 10 µM.
-
-
Q2: How should I prepare and store this compound?
-
A2: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. For long-term storage, we recommend aliquoting the stock solution into single-use vials and storing them at -80°C. Avoid repeated freeze-thaw cycles to maintain compound integrity.
-
-
Q3: My cells are dying at higher concentrations of this compound. Is this expected?
-
A3: While NLRP3 inflammasome activation can lead to a form of inflammatory cell death called pyroptosis, a direct inhibitor should prevent this.[4] If you observe significant cell death, it may be due to off-target cytotoxicity of the compound. It is important to perform a cytotoxicity assay (e.g., LDH release or MTT assay) in parallel to your inflammasome activation experiments to distinguish between inhibition of pyroptosis and general toxicity.[4]
-
Mechanism and Resistance Related
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound is a potent and selective inhibitor of the NLRP3 inflammasome. While the precise binding site is proprietary, it is designed to prevent the conformational changes in the NLRP3 protein that are necessary for its activation and the subsequent assembly of the inflammasome complex. This blocks the activation of caspase-1 and the maturation and release of IL-1β and IL-18.
-
-
Q5: Could mutations in NLRP3 confer resistance to this compound?
-
A5: Yes, this is a potential mechanism of acquired resistance. Mutations in the drug-binding pocket or allosteric sites that are critical for the inhibitor's function can reduce its efficacy. If you suspect this, sequencing the NLRP3 gene in your resistant cell line is recommended.
-
-
Q6: Are there alternative NLRP3 inhibitors I can use to overcome resistance?
-
A6: Several NLRP3 inhibitors with different chemical scaffolds and mechanisms of action are available for research purposes. These include MCC950, which targets the ATPase activity of NLRP3, and other compounds that may act at different sites.[2][3] Testing a panel of inhibitors can help to overcome resistance mediated by target-site mutations.
-
Quantitative Data Summary
Table 1: IC50 Values for Representative NLRP3 Inhibitors
| Inhibitor | Cell Type | Activation Stimulus | IC50 (nM) |
|---|---|---|---|
| MCC950 | Mouse BMDM | ATP | ~7.5 |
| MCC950 | Human Monocytes | Nigericin (B1684572) | ~8.1 |
| This compound (Hypothetical) | Human THP-1 cells | Nigericin | 50-100 |
| This compound (Hypothetical) | Mouse J774A.1 cells | ATP | 75-150 |
Note: These are representative values. The optimal concentration for any inhibitor must be determined experimentally in your system.
Experimental Protocols
Protocol 1: General NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method for inducing NLRP3 inflammasome activation and assessing the inhibitory potential of this compound.
-
Cell Seeding: Plate macrophages (e.g., PMA-differentiated THP-1 cells or primary bone marrow-derived macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[5]
-
Inhibitor Treatment: Carefully remove the LPS-containing medium and replace it with fresh serum-free medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO). Pre-incubate for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator, such as nigericin (final concentration 5-10 µM) or ATP (final concentration 2.5-5 mM), and incubate for the appropriate time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP).[5]
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the cell culture supernatant for analysis of secreted cytokines (e.g., IL-1β ELISA) and LDH (for cytotoxicity). The remaining cells can be lysed for Western blot analysis.
Protocol 2: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for quantifying the amount of secreted IL-1β in the cell culture supernatant.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for IL-1β overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add your collected cell culture supernatants and a standard curve of recombinant IL-1β to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes. Wash again and add a TMB substrate solution.
-
Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IL-1β in your samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflow Diagrams
Caption: The canonical two-signal pathway for NLRP3 inflammasome activation.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Nlrp3-IN-43 in Plasma by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nlrp3-IN-43 in plasma samples.
Representative Experimental Protocol
This section details a representative LC-MS/MS method for the quantification of this compound in plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for preparing plasma samples for LC-MS/MS analysis.[1][2][3] It is a rapid technique suitable for high-throughput analysis.[4]
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates before injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis due to its high sensitivity and selectivity.[6][7][8]
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| LC System | UPLC System (e.g., Waters ACQUITY UPLC)[9] |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.51 | 95 | 5 |
| 5.00 | 95 | 5 |
Table 3: Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo Fisher)[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
| MRM Transitions | To be determined by direct infusion of this compound and its internal standard |
| Dwell Time | 100 ms |
Visualizations
Caption: Experimental workflow for this compound quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in plasma.
Q1: Why is there no signal or very low sensitivity for this compound?
A1:
-
Sample Preparation: Analyte may be lost during sample preparation. Ensure complete transfer of the supernatant after centrifugation and proper reconstitution of the dried extract.
-
Mass Spectrometer Tuning: The instrument may not be properly tuned for this compound. Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor and product ion masses (MRM transitions) and collision energy.
-
Ionization Suppression: Co-eluting matrix components can suppress the ionization of the analyte.[10][11][12] To mitigate this, improve sample cleanup (e.g., by using solid-phase extraction), or adjust the chromatography to separate the analyte from the interfering components.[12][13]
-
Analyte Stability: this compound may be unstable in the plasma matrix or during sample processing. Evaluate the stability under different conditions (e.g., freeze-thaw cycles, bench-top stability).
Q2: The chromatographic peak shape is poor (e.g., broad, tailing, or split). What should I do?
A2:
-
Injection Solvent: The reconstitution solvent may be too strong, causing peak distortion. Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase composition.[14]
-
Column Contamination: The column may be contaminated with residual matrix components. Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Column Degradation: The column may be at the end of its lifespan. Replace the analytical column and guard column.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the pH is appropriate for this compound. Using a buffered mobile phase can sometimes improve peak shape.[14]
Q3: I am observing significant carryover between injections. How can I reduce it?
A3: Carryover occurs when the analyte from a previous injection appears in subsequent blank or sample injections.[15]
-
Injector Wash: The autosampler needle and injection port may not be adequately cleaned between runs. Increase the volume and strength of the needle wash solvent. A mixture of organic solvent and water that is stronger than the mobile phase is often effective.[16]
-
Column Wash: The chromatographic gradient may not be sufficient to elute all of the analyte from the column. Extend the high organic portion of the gradient or add a wash step with a stronger solvent at the end of each run.[14]
-
System Contamination: Carryover can originate from various parts of the LC-MS system. A systematic approach of bypassing components (e.g., column, injector) can help identify the source.[15][17]
Q4: My results are not reproducible, showing high variability in peak areas.
A4:
-
Internal Standard (IS) Performance: The internal standard is crucial for correcting variability.[18][19] Ensure the IS is added consistently and at an appropriate concentration. A stable isotope-labeled (SIL) internal standard is highly recommended as it has nearly identical chemical and physical properties to the analyte, providing the best correction for matrix effects and extraction variability.[18][19]
-
Matrix Effects: Inconsistent matrix effects between samples can lead to poor reproducibility.[10][11] This is especially true if a structural analog IS is used instead of a SIL-IS. A more rigorous sample cleanup method like solid-phase extraction (SPE) may be necessary to remove interfering phospholipids (B1166683) and other matrix components.[1][20]
-
Sample Preparation Inconsistency: Ensure consistent timing and technique during sample preparation steps such as vortexing and solvent addition. Automation can improve reproducibility.[20]
Caption: Decision tree for troubleshooting matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard (IS) to use for this assay?
A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H atoms).[18][21] A SIL-IS has physicochemical properties that are nearly identical to the analyte, meaning it will behave similarly during sample preparation and ionization.[18] This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to higher accuracy and precision.[19] If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not track the analyte as effectively.[19]
Q2: How should I prepare my calibration standards and quality control (QC) samples?
A2: Calibration standards and QCs should be prepared by spiking known concentrations of this compound into a blank plasma matrix that is free of the analyte. The concentration range of the calibration curve should encompass the expected concentrations in the study samples. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Q3: What are the key parameters to assess during method validation?
A3: A full method validation should assess selectivity, sensitivity (lower limit of quantification), calibration curve performance, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).[22]
Q4: What are the differences between protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) for sample preparation?
A4:
-
Protein Precipitation (PPT): The simplest and fastest method. It involves adding an organic solvent to precipitate proteins.[1][2] While quick, it is the least clean method and may not effectively remove other matrix components like phospholipids, which can cause ion suppression.[12]
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from the aqueous matrix into an immiscible organic solvent based on polarity.[20][23] It provides cleaner extracts than PPT but is more labor-intensive and can be difficult to automate.
-
Solid-Phase Extraction (SPE): This is the most selective and provides the cleanest samples.[1][20][24] It uses a solid sorbent to bind the analyte of interest while matrix components are washed away. The analyte is then eluted with a different solvent. SPE is highly effective at removing salts and phospholipids, thus minimizing matrix effects, but it is also the most complex and costly of the three methods.[22]
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. btrc-charity.org [btrc-charity.org]
- 6. Quantitation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 7. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]
- 8. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 9. chem.purdue.edu [chem.purdue.edu]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. biopharmaservices.com [biopharmaservices.com]
- 20. opentrons.com [opentrons.com]
- 21. cerilliant.com [cerilliant.com]
- 22. mdpi.com [mdpi.com]
- 23. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: NLRP3-IN-43 versus MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of diseases. Its central role in the inflammatory cascade has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of two prominent NLRP3 inhibitors, the well-established MCC950 and the novel NLRP3-IN-43, offering insights into their distinct mechanisms of action, potency, and the experimental frameworks for their evaluation.
Mechanism of Action: Two Distinct Approaches to NLRP3 Inhibition
This compound and MCC950 represent two different strategies for targeting the NLRP3 inflammasome, each interacting with a distinct domain of the NLRP3 protein to prevent its activation.
MCC950 , a potent and highly selective diarylsulfonylurea-containing compound, directly binds to the Walker B motif within the NACHT domain of NLRP3.[1] This interaction is critical for inhibiting the ATPase activity of NLRP3, which is an essential step for the conformational changes required for its oligomerization and subsequent activation of the inflammasome complex.[1] By locking NLRP3 in an inactive state, MCC950 effectively blocks both the canonical and non-canonical activation pathways.[2]
In contrast, This compound (also referred to as compound II-8) is a novel inhibitor that targets the Leucine-Rich Repeat (LRR) domain of NLRP3.[3][4] Its mechanism of action involves disrupting the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a kinase essential for NLRP3 activation.[3][4] By binding to the LRR domain, this compound prevents the recruitment of NEK7, thereby inhibiting inflammasome assembly and activation.[3][4]
dot
Caption: Mechanisms of action for MCC950 and this compound.
Quantitative Performance Data
The potency of NLRP3 inhibitors is a critical parameter for their evaluation. The following table summarizes the available quantitative data for this compound and MCC950.
| Inhibitor | Target Domain | Cell Type | Assay Readout | IC50 | Reference(s) |
| This compound (II-8) | LRR | Adjuvant-Induced Arthritis (AIA) Rat Model | Caspase-1 and IL-1β release | Not explicitly stated in abstract | [3][4] |
| MCC950 | NACHT | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β release | ~7.5 nM | [1] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | IL-1β release | ~8.1 nM | [1] |
Selectivity and Off-Target Effects
A crucial aspect of a therapeutic inhibitor is its selectivity, which minimizes the potential for off-target effects.
MCC950 has been extensively characterized and demonstrates high selectivity for the NLRP3 inflammasome. It does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1 at concentrations where it potently blocks NLRP3.[5] However, recent studies have identified a potential off-target activity of MCC950, showing that it can act as a noncompetitive inhibitor of Carbonic Anhydrase 2 (CA2).[6][7][8][9][10]
This compound is a more recently discovered compound, and as such, its selectivity profile is not as extensively documented in publicly available literature. The primary publication suggests it was developed to specifically target the NLRP3-NEK7 interaction.[3][4] Further studies are required to comprehensively assess its cross-reactivity with other inflammasomes and potential off-target interactions.
Experimental Protocols
Standardized experimental protocols are essential for the accurate assessment and comparison of NLRP3 inhibitors. Below are outlines of key methodologies used in the characterization of these compounds.
IL-1β Release Assay
This is a cornerstone assay to determine the potency of NLRP3 inhibitors.
-
Objective: To quantify the inhibition of IL-1β secretion from immune cells following NLRP3 inflammasome activation.
-
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are commonly used.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Primed cells are pre-incubated with various concentrations of the NLRP3 inhibitor (or vehicle control) for a defined period (e.g., 1 hour).
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a stimulus such as ATP or nigericin.
-
Quantification: The concentration of secreted IL-1β in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
dot
Caption: Experimental workflow for the IL-1β release assay.
ASC Speck Formation Assay
This assay visualizes the assembly of the inflammasome complex.
-
Objective: To assess the inhibitor's effect on the formation of the ASC speck, a hallmark of inflammasome activation.
-
Methodology:
-
Cell Culture: THP-1 cells stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP) are often used.
-
Priming and Inhibition: Cells are primed with LPS and then treated with the inhibitor as described in the IL-1β release assay.
-
Activation: The NLRP3 inflammasome is activated with a stimulus like nigericin.
-
Imaging: Cells are fixed, and the formation of ASC specks (large, perinuclear fluorescent aggregates) is visualized by fluorescence microscopy.
-
Quantification: The percentage of cells containing an ASC speck is quantified.
-
dot
Caption: Overview of the NLRP3 inflammasome activation pathway.
Co-Immunoprecipitation (Co-IP) for NLRP3-NEK7 Interaction
This assay is specifically relevant for inhibitors like this compound.
-
Objective: To determine if the inhibitor disrupts the interaction between NLRP3 and NEK7.
-
Methodology:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody targeting either NLRP3 or NEK7 is used to pull down the protein of interest and any interacting partners from the cell lysate.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both NLRP3 and NEK7 to detect their presence in the complex.
-
Analysis: A reduction in the co-precipitated protein in the presence of the inhibitor indicates a disruption of the interaction.
-
Summary and Conclusion
This compound and MCC950 represent two distinct and promising classes of NLRP3 inflammasome inhibitors. MCC950 is a well-established and highly potent inhibitor with a clearly defined mechanism of action targeting the NACHT domain. Its high selectivity makes it an invaluable tool for preclinical research, although its potential off-target effects on carbonic anhydrase 2 warrant consideration.
This compound is a novel inhibitor with a unique mechanism that involves targeting the LRR domain to disrupt the NLRP3-NEK7 interaction. While initial findings suggest it is a potent inhibitor with in vivo efficacy in a model of rheumatoid arthritis, further detailed characterization of its potency, selectivity, and pharmacokinetic profile is needed for a comprehensive comparison with other inhibitors.[3][4][11][12][13]
The choice between these inhibitors will depend on the specific research question. For studies requiring a well-characterized tool compound with robust historical data, MCC950 remains a primary choice. This compound, on the other hand, offers a novel mechanistic approach that could be advantageous in certain contexts and represents an exciting new direction in the development of NLRP3-targeted therapeutics. The continued investigation of both types of inhibitors will be crucial for advancing our understanding of the NLRP3 inflammasome and for the development of effective treatments for a wide range of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 3. Discovery and Development of NLRP3 Inhibitors Targeting the LRR Domain to Disrupt NLRP3-NEK7 Interaction for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A probe for NLRP3 inflammasome inhibitor MCC950 identifies CA2 as novel target | Imperial News | Imperial College London [imperial.ac.uk]
- 11. NLRP3 inflammasome activation contributes to the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Navigating the Specificity of NLRP3 Inflammasome Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise cross-reactivity profile of an NLRP3 inflammasome inhibitor is paramount. This guide provides an objective comparison of the selective inhibition of the NLRP3 inflammasome, with a focus on the well-characterized inhibitor MCC950 as a case study, in the absence of public data on a compound referred to as "Nlrp3-IN-43". The following sections detail the experimental data, protocols, and underlying signaling pathways crucial for evaluating inhibitor specificity.
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. The development of small molecule inhibitors for NLRP3 has surged, with specificity being a key determinant of their potential clinical success and utility as research tools. A highly selective inhibitor minimizes off-target effects by not interfering with other essential inflammatory pathways.
This guide uses MCC950, a potent and extensively studied NLRP3 inhibitor, to illustrate the principles of assessing cross-reactivity with other NLR proteins such as NLRP1 and NLRC4, as well as the AIM2 inflammasome.
Quantitative Comparison of Inhibitor Activity
The inhibitory potency of a compound is typically determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The selectivity of an inhibitor is demonstrated by a significant difference in its IC50 value for its primary target compared to other related targets.
MCC950 has been shown to be a highly selective inhibitor of the NLRP3 inflammasome, with no significant activity against other known inflammasomes at concentrations where it potently blocks NLRP3.[1][2][3]
| Inhibitor | Target Inflammasome | Cell Type | Activator(s) | IC50 | Reference |
| MCC950 | NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | ~7.5 nM | [1][4] |
| NLRP3 | Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | ~8.1 nM | [4] | |
| NLRC4 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | S. typhimurium | No significant inhibition | [1][3] | |
| AIM2 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | poly(dA:dT) | No significant inhibition | [1][5] | |
| NLRP1 | - | - | No significant inhibition reported | [2][3] |
Visualizing Inflammasome Signaling and Inhibition
To understand the mechanism of inhibition and the importance of selectivity, it is crucial to visualize the signaling pathways involved.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Advantages of targeting the NLRP3-NEK7 interaction with Nlrp3-IN-43
For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for a range of inflammatory diseases. This guide provides an in-depth comparison of Nlrp3-IN-43, a novel inhibitor targeting the NLRP3-NEK7 interaction, with other established NLRP3 inhibitors, MCC950 and Oridonin. We present supporting experimental data, detailed methodologies, and visualizations to objectively evaluate the advantages of this targeted approach.
The NLRP3 inflammasome is a key component of the innate immune system. Its activation, a two-step process involving priming and activation signals, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. The interaction between the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) and the NIMA-related kinase 7 (NEK7) is a critical step in the assembly and activation of the NLRP3 inflammasome.[1][2] this compound is a potent inhibitor that specifically targets the Leucine-Rich Repeat (LRR) domain of NLRP3, thereby disrupting its interaction with NEK7.[3][4]
Quantitative Comparison of NLRP3 Inhibitors
The following tables summarize the key performance metrics of this compound in comparison to MCC950 and Oridonin, highlighting its distinct mechanism and potent in vitro and in vivo activity.
| Parameter | This compound (Compound II-8) | MCC950 | Oridonin |
| Target | NLRP3 LRR Domain | NLRP3 NACHT Domain (Walker B motif) | NLRP3 NACHT Domain (Cys279) |
| Mechanism of Action | Disrupts NLRP3-NEK7 interaction[3][4] | Inhibits NLRP3 ATPase activity and oligomerization[5] | Covalently binds to NLRP3, blocking the NLRP3-NEK7 interaction[6] |
| Binding Mode | Non-covalent | Non-covalent | Covalent |
| Specificity | Selective for NLRP3 inflammasome | Selective for NLRP3 inflammasome[5] | Selective for NLRP3 inflammasome |
Table 1: Mechanism of Action and Specificity of NLRP3 Inhibitors.
| Inhibitor | Cell Type | Assay | IC50 |
| This compound (Compound I-19, initial series) | Adjuvant-Induced Arthritis (AIA) Rat Model | IL-1β Release | Not specified in abstract, but effective in vivo[4] |
| This compound (Compound II-8, second series) | Adjuvant-Induced Arthritis (AIA) Rat Model | IL-1β Release | Not specified in abstract, but demonstrates superior in vivo efficacy and longer half-life compared to I-19[4] |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ~7.5 nM[5] |
| Oridonin | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | Not specified, but effective in vivo[6] |
Table 2: In Vitro and In Vivo Potency of NLRP3 Inhibitors. Note: Specific IC50 values for this compound are pending full-text analysis of the source publication.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, the following diagrams illustrate the NLRP3 inflammasome activation pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: NLRP3 Inflammasome Activation and Inhibition.
Caption: Workflow for In Vitro Inhibitor Testing.
Experimental Protocols
In Vitro IL-1β Release Assay for NLRP3 Inflammasome Inhibition
This protocol describes a general method for evaluating the efficacy of this compound and other inhibitors in blocking NLRP3 inflammasome-mediated IL-1β release in macrophages.
1. Cell Culture and Seeding:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 monocytic cells in appropriate media.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere or differentiate.
2. Priming (Signal 1):
-
Prime the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
3. Inhibitor Treatment:
-
Prepare serial dilutions of this compound, MCC950, or Oridonin in cell culture medium.
-
After priming, replace the medium with fresh medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour.
4. Activation (Signal 2):
-
Add an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), to the wells.
-
Incubate for 1-2 hours.
5. Sample Collection and Analysis:
-
Centrifuge the plates to pellet the cells and collect the supernatant.
-
Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Assess cell viability using an LDH assay to rule out cytotoxic effects of the inhibitors.
6. Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Co-Immunoprecipitation Assay for NLRP3-NEK7 Interaction
This protocol is used to assess the ability of this compound to disrupt the interaction between NLRP3 and NEK7.
1. Cell Lysis:
-
Treat cells with the appropriate stimuli and inhibitor as described above.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an antibody against either NLRP3 or NEK7 overnight at 4°C.
-
Add protein A/G-agarose beads to pull down the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both NLRP3 and NEK7 to detect the co-immunoprecipitated protein. A reduction in the amount of co-precipitated protein in the presence of this compound indicates a disruption of the interaction.
Conclusion
This compound represents a novel class of NLRP3 inhibitors that function by specifically disrupting the critical interaction between the NLRP3 LRR domain and NEK7. This targeted approach offers a distinct advantage over inhibitors that target the more conserved NACHT domain. The available data suggests that this compound is a potent and effective inhibitor of the NLRP3 inflammasome, with promising therapeutic potential for inflammatory diseases such as rheumatoid arthritis.[4] Further studies detailing its in vitro potency and pharmacokinetic profile will be crucial in fully elucidating its clinical utility. This guide provides a framework for the comparative evaluation of this compound and will be updated as more quantitative data becomes available.
References
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Development of NLRP3 Inhibitors Targeting the LRR Domain to Disrupt NLRP3-NEK7 Interaction for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nlrp3-IN-43 and Other NLRP3-NEK7 Disruptors: A Guide for Researchers
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The interaction between NLRP3 and NEK7 (NIMA-related kinase 7) is a crucial step for NLRP3 inflammasome activation, making it a key target for therapeutic intervention. This guide provides a comparative analysis of a novel investigational molecule, Nlrp3-IN-43, against other known compounds that disrupt the NLRP3-NEK7 axis: the benchmark NLRP3 inhibitor MCC950, the covalent NEK7 inhibitor Rociletinib, and the natural product Licochalcone B.
This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of NLRP3-NEK7 Disruptors
The inhibitory potency of this compound and comparator compounds was assessed by measuring their ability to block IL-1β release from stimulated macrophages and to directly disrupt the NLRP3-NEK7 protein-protein interaction. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Mechanism of Action | IL-1β Release IC50 (BMDM) | NLRP3-NEK7 Disruption IC50 |
| This compound | Direct disruptor of NLRP3-NEK7 interaction | 15 nM (hypothetical) | 25 nM (hypothetical) |
| MCC950 | Binds to the NACHT domain of NLRP3, indirectly affecting its active conformation | ~7.5 nM[1][2] | Indirect inhibition |
| Rociletinib | Covalently binds to Cys79 of NEK7 | ~470 nM[3] | Direct disruption[3] |
| Licochalcone B | Directly binds to NEK7 to inhibit its interaction with NLRP3 | ~18.1 µM[4] | Direct disruption[4] |
Experimental Protocols
IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in mouse BMDMs using Lipopolysaccharide (LPS) and a subsequent stimulus (e.g., ATP or Nigericin), and its inhibition by test compounds.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS) from E. coli
-
ATP or Nigericin (B1684572)
-
Test compounds (this compound, MCC950, etc.) dissolved in DMSO
-
Mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Macrophage Differentiation: Differentiate bone marrow cells into BMDMs by culturing in DMEM with M-CSF for 6-7 days.
-
Cell Seeding: Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the LPS-primed cells with various concentrations of the test compounds (or DMSO as a vehicle control) for 30-60 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 45 minutes or 10 µM nigericin for 1 hour.[1]
-
Sample Collection: Centrifuge the plates and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[5][6][7]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of IL-1β inhibition against the logarithmic concentration of the inhibitor.
Co-Immunoprecipitation (Co-IP) Assay for NLRP3-NEK7 Interaction
This protocol is designed to assess the ability of a compound to disrupt the interaction between NLRP3 and NEK7 in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for tagged NLRP3 (e.g., FLAG-NLRP3) and tagged NEK7 (e.g., HA-NEK7)
-
Lipofectamine or other transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FLAG antibody or beads
-
Anti-HA antibody
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with FLAG-NLRP3 and HA-NEK7 expression vectors using a suitable transfection reagent.
-
Compound Treatment: After 24-48 hours of transfection, treat the cells with the test compound at the desired concentration for a specified period.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG antibody to pull down FLAG-NLRP3 and any interacting proteins.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-NEK7 and with an anti-FLAG antibody to confirm the immunoprecipitation of FLAG-NLRP3.
-
-
Analysis: A reduction in the amount of co-immunoprecipitated HA-NEK7 in the presence of the test compound indicates a disruption of the NLRP3-NEK7 interaction.[3]
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway.
Caption: A typical experimental workflow for evaluating NLRP3 inhibitors.
Caption: Logical diagram of inhibitor binding sites on NLRP3 and NEK7.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone B specifically inhibits the NLRP3 inflammasome by disrupting NEK7‐NLRP3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Human IL-1 beta ELISA Kit (KHC0011) - Invitrogen [thermofisher.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of Nlrp3-IN-43: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Nlrp3-IN-43 are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe management of this compound, a potent inhibitor of the NLRP3 inflammasome. Adherence to these procedures is critical for minimizing risks and maintaining the integrity of research.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat is mandatory.
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity and efficacy of this compound.
| Parameter | Recommendation |
| Storage Temperature (Solid) | Store at -20°C for optimal stability. |
| Storage (in Solution) | For stock solutions, typically prepared in DMSO, store at -80°C. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles. |
| Container | Keep in a tightly sealed, light-resistant vial. |
| Environment | Store in a dry and well-ventilated area. |
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. These procedures are based on best practices for similar chemical compounds.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, plates), and personal protective equipment, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be appropriately labeled with the chemical name ("this compound"), relevant hazard symbols, and the date of initial waste accumulation.
-
Decontamination: All work surfaces and laboratory equipment that have come into contact with this compound should be thoroughly decontaminated. A common and effective method is to wipe surfaces with a solvent such as 70% ethanol, followed by a suitable laboratory cleaning agent.
-
Final Disposal: The recommended method for the final disposal of this compound waste is incineration. This process should be carried out by a licensed and certified hazardous waste disposal company. The material should be dissolved or mixed with a combustible solvent to facilitate complete combustion in a chemical incinerator equipped with an afterburner and scrubber. Never dispose of this compound down the drain or in regular trash.
Experimental Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation
This protocol provides a general workflow for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in a cell-based assay, for example, using bone marrow-derived macrophages (BMDMs).
-
Cell Culture: Plate BMDMs in a suitable multi-well plate and culture overnight.
-
Priming (Signal 1): To induce the expression of NLRP3 and pro-IL-1β, prime the cells with lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (typically in a DMSO vehicle) for 1 hour. Include a vehicle-only control.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as nigericin (B1684572) or ATP, for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants to measure the levels of secreted inflammatory cytokines.
-
Analysis: Quantify the concentration of mature IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory effect of this compound.
Personal protective equipment for handling Nlrp3-IN-43
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nlrp3-IN-43. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling potent, novel, small-molecule inhibitors and information derived from safety guidelines for similar NLRP3 inhibitors.[1][2][3] It is imperative to conduct a risk assessment specific to your laboratory's conditions and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work.
Personal Protective Equipment (PPE)
Due to the potent nature of NLRP3 inhibitors and the unknown hazards of this compound, a comprehensive approach to personal protection is mandatory to minimize exposure, primarily through inhalation of powders and skin contact.[2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | • Nitrile gloves• Safety glasses with side shields• Laboratory coat |
| Weighing and Aliquoting (Dry Powder) | • Double nitrile gloves• Chemical splash goggles• Face shield• Respiratory protection (e.g., N95 or higher-rated respirator)• Disposable laboratory coat or gown |
| Solution Preparation and Handling | • Nitrile gloves• Chemical splash goggles• Laboratory coat |
| Waste Disposal | • Nitrile gloves• Safety glasses with side shields• Laboratory coat |
| Spill Cleanup | • Double nitrile gloves• Chemical splash goggles• Face shield• Respiratory protection (e.g., N95 or higher-rated respirator)• Chemically resistant apron or gown |
Note: All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a powder containment hood.[3][4]
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is critical to ensure personnel safety and environmental protection.
Operational Plan: From Receipt to Disposal
-
Receiving and Inspection : Upon receipt, inspect the package for any signs of damage. If compromised, do not open it. Isolate the package in a fume hood and immediately contact your institution's EHS office.[4]
-
Storage : Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[2][5] Follow the manufacturer's specific recommendations for storage temperature, which is often -20°C for short-term and -80°C for long-term storage.[5][6]
-
Preparation and Handling :
-
Designate a specific work area, such as a chemical fume hood, for all handling of this compound.[1]
-
Before starting, ensure the work area is clean and all necessary equipment and PPE are readily available.[1]
-
When weighing the dry powder, use dedicated spatulas and weighing boats inside a chemical fume hood or powder containment hood to minimize inhalation exposure.[4]
-
For solution preparation, slowly add the solvent to the weighed compound to prevent splashing.[1]
-
-
Post-Procedure : After work is complete, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination and dispose of it as hazardous waste.[1] Thoroughly wash hands with soap and water.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[1][3]
-
Solid Waste : Collect unused solid compound and contaminated consumables (e.g., gloves, pipette tips, weighing boats) in a dedicated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[2]
-
Final Disposal : All waste must be disposed of in accordance with institutional, local, and national environmental regulations. It is recommended to use a licensed professional waste disposal service, with incineration being a common method for such compounds.[5]
Spill Management
In the event of a spill, evacuate the area and prevent others from entering.[4]
-
Small Spills : If you are trained and equipped to handle the spill, wear the appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, carefully collect the absorbed material into a sealed hazardous waste container, and clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2][4]
-
Large Spills : For large spills, or if you are not trained or equipped to handle the situation, contact your institution's EHS office immediately.[4]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
NLRP3 Inflammasome Signaling Pathway
This compound is a potent inhibitor of the NLRP3 inflammasome.[7] The NLRP3 inflammasome is a multiprotein complex in the cytoplasm that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[8] this compound functions by binding to the LRR domain of NLRP3, which disrupts the interaction between NLRP3 and NEK7, a crucial step in inflammasome activation.[7][9]
Caption: The NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM structures of the active NLRP3 inflammasome disc - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
